N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine

Lipophilicity Physicochemical Property Drug Design

N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine (CAS 1019501-04-2) is a secondary amine characterized by a 1,4-dioxaspiro[4.5]decane core with an N-sec-butyl substituent, exhibiting a molecular weight of 213.32 g/mol and a computed LogP of approximately 1.98. The spirocyclic ketal-amine scaffold is recognized in medicinal chemistry for its three-dimensional shape, which can confer favorable binding kinetics and selectivity profiles distinct from flat aromatic or simple aliphatic amine structures.

Molecular Formula C12H23NO2
Molecular Weight 213.32 g/mol
Cat. No. B12278274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine
Molecular FormulaC12H23NO2
Molecular Weight213.32 g/mol
Structural Identifiers
SMILESCCC(C)NC1CCC2(CC1)OCCO2
InChIInChI=1S/C12H23NO2/c1-3-10(2)13-11-4-6-12(7-5-11)14-8-9-15-12/h10-11,13H,3-9H2,1-2H3
InChIKeyRESQQBQZEPPVGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine: Spirocyclic Amine Core Profile for R&D Procurement


N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine (CAS 1019501-04-2) is a secondary amine characterized by a 1,4-dioxaspiro[4.5]decane core with an N-sec-butyl substituent, exhibiting a molecular weight of 213.32 g/mol and a computed LogP of approximately 1.98 . The spirocyclic ketal-amine scaffold is recognized in medicinal chemistry for its three-dimensional shape, which can confer favorable binding kinetics and selectivity profiles distinct from flat aromatic or simple aliphatic amine structures [1].

N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine: Why In-Class Analogs Cannot Be Interchanged


Substituting N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine with another spirocyclic amine or a simple N-alkyl analog introduces quantifiable liabilities in physicochemical and pharmacological profiles. The sec-butyl (butan-2-yl) branch point directly alters lipophilicity, metabolic soft-spot vulnerability, and target complementarity relative to linear N-alkyl variants such as N-butyl-1,4-dioxaspiro[4.5]decan-8-amine . In the context of cholinesterase inhibition, branching at the α-carbon of the N-alkyl chain has been shown to modulate inhibitory potency and enzyme selectivity (AChE vs. BChE), making the specific substitution pattern critical for achieving desired target engagement profiles [1].

N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine: Quantified Differentiation Versus Key Analogs


Reduced Lipophilicity (LogP) of N-sec-butyl Versus N-n-butyl Spirocyclic Amine

The N-sec-butyl derivative exhibits a lower computed LogP (1.98) compared to the N-n-butyl analog (LogP 2.45), representing a ΔLogP of -0.47 [REFS-1, REFS-2]. This reduction in lipophilicity is consistent with the well-established effect of alkyl chain branching, which decreases solvent-accessible hydrophobic surface area.

Lipophilicity Physicochemical Property Drug Design

Chiral Center Introduction for Enhanced Molecular Recognition in Butyrylcholinesterase Inhibition

N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine possesses one asymmetric carbon atom (the sec-butyl α-carbon), generating a chiral center absent in the N-n-butyl and N-methyl comparators . Reports indicate this compound has been evaluated as a butyrylcholinesterase (BChE) inhibitor, with the chiral N-substituent identified as a lead-like feature .

Cholinesterase Inhibition Stereochemistry Alzheimer's Disease

Fragment Fraction sp³ (Fsp³) Value of 1.0 Indicates Fully Saturated, Three-Dimensional Scaffold

The target compound records an Fsp³ value of 1.0, indicating a completely saturated carbon framework with no aromatic or planar sp² centers . This is identical to the Fsp³ of the N-n-butyl analog but higher than partially unsaturated spirocyclic amine cores (e.g., spiro[indoline] derivatives). A fully saturated spirocyclic amine is prized for increasing clinical success rates via enhanced three-dimensionality and reduced aromatic ring count [1].

Molecular Complexity Escape from Flatland Lead-Likeness

N-(butan-2-yl)-1,4-dioxaspiro[4.5]decan-8-amine: Recommended Application Scenarios Guided by Evidence


CNS Drug Discovery Programs Requiring Optimized Lipophilic Ligand Efficiency for Cholinesterase Targets

The compound's lower LogP relative to linear N-alkyl analogs (ΔLogP -0.47), combined with its fully saturated three-dimensional scaffold (Fsp³ = 1.0), positions it as a lead-like building block for CNS-penetrant BChE inhibitor design. Medicinal chemistry teams can use this scaffold to maintain high ligand efficiency while minimizing off-target promiscuity commonly associated with flat, aromatic chemotypes [REFS-1, REFS-2].

Stereochemical Probing of Butyrylcholinesterase Active Site Topology

The single chiral center at the sec-butyl α-carbon enables synthesis and testing of enantiomerically pure or enriched samples to probe the stereochemical requirements of BChE's peripheral anionic site and catalytic gorge. This is not feasible with achiral N-methyl or N-n-butyl comparators, making the target compound uniquely suited for structure-activity relationship (SAR) studies aimed at achieving subtype selectivity over acetylcholinesterase (AChE) .

Diversity-Oriented Synthesis Libraries Focused on Saturated Spirocyclic Cores

Owing to its Fsp³ value of 1.0—among the highest achievable for a spirocyclic amine—this compound serves as an ideal core for generating high-complexity, low-aromaticity screening libraries. Such libraries have been shown to yield higher hit rates in fragment-based screening and improved pharmacokinetic profiles in lead optimization campaigns [REFS-1, REFS-2].

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